![molecular formula C9H12Cl2N4 B2406675 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride CAS No. 2459962-92-4](/img/structure/B2406675.png)
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride is a compound that features a pyridine ring fused with a pyrazole ring, making it a heterocyclic compound
Preparation Methods
The synthesis of 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dielectrophilic nitriles.
Introduction of the Pyridine Ring: The pyridine ring is then introduced through various synthetic routes, including cyclization reactions.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride undergoes several types of chemical reactions:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyridine rings.
Major products formed from these reactions include various substituted pyrazoles and pyridines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride can be compared with similar compounds such as:
- 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine dihydrochloride .
- N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine dihydrochloride .
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
(1-pyridin-3-ylpyrazol-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-6-8-3-5-13(12-8)9-2-1-4-11-7-9;;/h1-5,7H,6,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWBJEWTYIYXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=CC(=N2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
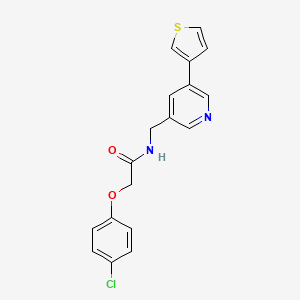

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone](/img/structure/B2406594.png)
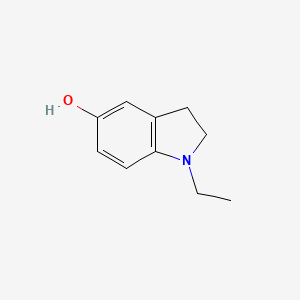
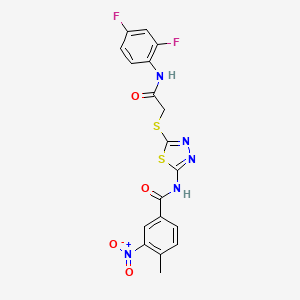
![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)
![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)
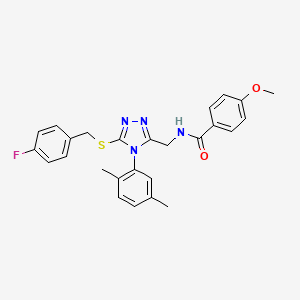
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)
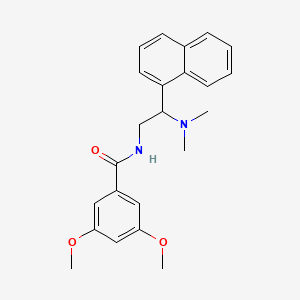
![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)
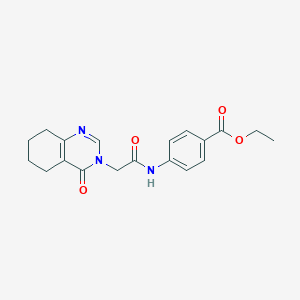
![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)
